molecular formula C53H40O2 B12103292 5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

Cat. No.: B12103292
M. Wt: 708.9 g/mol
InChI Key: IEDASGLQMOOCIX-UHFFFAOYSA-N
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Description

5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobiindene core with multiple phenyl groups, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.

    Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or acylation reactions, using reagents such as benzene and aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phenyl groups or the spirobiindene core, leading to various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles like amines and thiols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 5,5’-bis(3,5-diphenylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol exerts its effects involves interactions with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced disease progression.

    Signal Transduction: It may modulate signal transduction pathways, affecting cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C53H40O2

Molecular Weight

708.9 g/mol

IUPAC Name

5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

InChI

InChI=1S/C53H40O2/c54-51-47(45-31-41(35-13-5-1-6-14-35)29-42(32-45)36-15-7-2-8-16-36)23-21-39-25-27-53(49(39)51)28-26-40-22-24-48(52(55)50(40)53)46-33-43(37-17-9-3-10-18-37)30-44(34-46)38-19-11-4-12-20-38/h1-24,29-34,54-55H,25-28H2

InChI Key

IEDASGLQMOOCIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)O)C7=C1C=CC(=C7O)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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